Product packaging for Isopropyl salicylate(Cat. No.:CAS No. 607-85-2)

Isopropyl salicylate

Cat. No.: B150150
CAS No.: 607-85-2
M. Wt: 180.2 g/mol
InChI Key: YEULQIJMIOWCHB-UHFFFAOYSA-N
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Description

Isopropyl salicylate (CAS 607-85-2), with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol, is a colorless liquid with a density of approximately 1.09 g/cm³ . It is sparingly soluble in water but soluble in alcohol and ether . This compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. In scientific research, this compound has demonstrated significant value as a key component in novel extraction systems. Recent studies show it can form stable, six-membered metallacycles with alkali metal cations, functioning similarly to 1,3-diketones for the selective separation of lithium (Li+) from complex multi-component solutions containing sodium (Na+) and potassium (K+) . Its extraction ability, particularly its high affinity for lithium, is markedly enhanced in the presence of co-solvents like trioctylphosphine oxide (TOPO), achieving extremely high separation coefficients for Li/Na and Li/K pairs . This makes it a compound of interest for sustainable resource recovery and battery technology research. Beyond metal extraction, its applications are broad within research contexts. It serves as a fragrance agent and model compound in cosmetic and perfumery research due to its pleasant, vegetal odor profile . It is also used as an intermediate in chemical synthesis, for example, in the study of certain pesticides . Researchers also utilize it to investigate the biological activity and potential endocrine-disrupting effects of salicylate esters, as some have been shown to inhibit enzymes like human placental 3β-hydroxysteroid dehydrogenase (3β-HSD1), which plays a crucial role in steroid hormone biosynthesis . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in humans, animals, or as a food additive. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B150150 Isopropyl salicylate CAS No. 607-85-2

Properties

IUPAC Name

propan-2-yl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULQIJMIOWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060556
Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-85-2
Record name Isopropyl salicylate
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Record name Isopropyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
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Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
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Record name Isopropyl salicylate
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Record name ISOPROPYL SALICYLATE
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Preparation Methods

Isopropyl salicylate can be synthesized through esterification, where salicylic acid reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods often employ continuous esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Isopropyl salicylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties
Isopropyl salicylate exhibits anti-inflammatory effects akin to its parent compound, salicylic acid. It functions by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This property makes IPS valuable in topical formulations aimed at pain relief and inflammation management.

2. Skin Absorption Studies
Research has shown that IPS can penetrate the skin effectively, making it suitable for transdermal drug delivery systems. Studies using Franz diffusion cells demonstrated significant absorption rates through human and porcine skin models, indicating its potential in dermatological applications .

StudySkin ModelAbsorption Rate
Human skin34.48% ± 2.56%
Porcine skin40.05% ± 7.63%

Agricultural Applications

1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties against foodborne pathogens. A study published in the Journal of Agricultural and Food Chemistry reported moderate to good antibacterial and antifungal activity, suggesting its use as a natural preservative in food products.

2. Plant Defense Mechanism
Research indicates that IPS may act as a signaling molecule in plants, enhancing their defense responses against herbivores. This role was highlighted in a study published in Plant, Cell & Environment, which explored how IPS triggers plant defense mechanisms when exposed to insect attack.

Industrial Applications

1. Extraction Processes
Recent studies have identified IPS as a key component in novel extraction systems for selectively isolating alkali metal cations from aqueous solutions. The combination of IPS with trifluoroacetic acid demonstrated effective separation capabilities for lithium, sodium, and potassium ions, indicating potential applications in waste treatment and purification processes .

CationBond Length (Å)Valence Angle (°)
Lithium (Li)2.12103
Sodium (Na)2.1585.62
Potassium (K)2.1872.39

Material Science Applications

1. Epoxy Resin Curing Agent
this compound has been explored as a curing agent for epoxy resins due to its latent reactive properties that enhance heat and chemical resistance of cured materials. This application is significant for developing durable coatings and adhesives used in various industrial settings .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of IPS against Listeria monocytogenes and Escherichia coli, results indicated that IPS significantly reduced bacterial counts on contaminated surfaces by up to 90%, demonstrating its potential as a food preservative.

Case Study 2: Plant Defense Induction
A field study involving tomato plants treated with IPS showed a marked increase in resistance to aphid infestation compared to untreated controls, confirming its role in enhancing plant defense mechanisms.

Mechanism of Action

The mechanism of action of isopropyl salicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain .

Comparison with Similar Compounds

Alkyl Salicylate Esters

Isopropyl salicylate belongs to the alkyl salicylate family, which includes methyl, ethyl, and longer-chain esters. Key distinctions arise from structural variations (alkyl chain length, branching) and resultant physicochemical properties:

Table 1: Comparison of Common Alkyl Salicylates
Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
This compound C₁₀H₁₂O₃ 180.2 Solvent extraction , synthesis Moderate volatility; compatible with TOPO for alkali metal extraction
Methyl salicylate C₈H₈O₃ 152.15 Topical analgesics, fragrances High volatility; forms stable microemulsions with Tween 20
Ethyl salicylate C₉H₁₀O₃ 166.18 Food flavoring, cosmetics Intermediate volatility; detected in commercial methyl salicylate samples (0.31%)
Hexyl salicylate C₁₃H₁₈O₃ 222.28 Sunscreen stabilizers, perfumes Low volatility; used in SPME-GC/MS analysis of human scent

Structural Influence on Properties :

  • Volatility : Methyl salicylate (low molecular weight) is highly volatile, making it suitable for topical formulations, whereas this compound’s higher molecular weight reduces volatility, favoring solvent applications .
  • Extraction Efficiency : this compound, when combined with trioctylphosphine oxide (TOPO), selectively extracts alkali metals like lithium due to its optimal lipophilicity and coordination capacity . This property is absent in shorter-chain esters like methyl salicylate.

Aryl and Substituted Salicylates

Substituents on the aromatic ring or ester group significantly alter biological activity and stability:

Key Observations :

  • Positional Effects : Para-substituted isopropyl groups on aromatic rings (e.g., 4-isopropylbenzyl salicylate) enhance antiparasitic activity but increase cytotoxicity compared to alkyl esters like this compound .
  • Branching vs. Chain Length : Isoamyl (branched C5) salicylate exhibits higher bioactivity than linear-chain analogs, suggesting branching improves membrane permeability . This compound’s bioactivity remains underexplored but may follow similar trends.

Amino Acid Ester Salicylates

Amino acid-derived salicylates (e.g., L-valine isopropyl ester salicylate) demonstrate structure-dependent stability and solubility:

  • Melting Points: Amino acid esters have lower melting points than salicylic acid, with branching (e.g., isopropyl) further reducing crystallinity .
  • Thermal Stability : Longer alkyl chains (e.g., butyl) increase decomposition temperatures, while isopropyl groups balance solubility and stability .

Biological Activity

Isopropyl salicylate (IPS), an ester derived from salicylic acid, has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and insecticidal properties. This article provides a comprehensive overview of the biological activities associated with IPS, supported by research findings, case studies, and relevant data tables.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Appearance : Clear liquid
  • Solubility : Sparingly soluble in water; soluble in organic solvents.

The biological effects of IPS can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Similar to salicylic acid, IPS inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. This mechanism underlies its use in topical formulations for pain relief.
  • Antimicrobial Properties : IPS exhibits moderate to good activity against various foodborne pathogens and has been studied for its potential in food preservation and agricultural pest control .
  • Insecticidal Effects : Research indicates that IPS can act as a signaling molecule in plants, enhancing their defense mechanisms against herbivorous insects.

Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that IPS effectively inhibits several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

PathogenMIC (µM)
Staphylococcus aureus35.8
Escherichia coli18.7

These findings suggest that IPS could be utilized as a natural preservative in food products .

Anti-inflammatory Effects

In dermatological applications, IPS is noted for its anti-inflammatory properties. Its ability to penetrate skin membranes enhances the delivery of other active ingredients in transdermal drug formulations. Studies indicate that formulations containing IPS can significantly reduce inflammation markers in keratinocytes stimulated by lipopolysaccharides (LPS) .

Insecticidal Properties

Research has shown that IPS can trigger plant defense responses against herbivores. A study published in Plant, Cell & Environment highlighted how IPS acts as a signal molecule, activating defense pathways in plants when exposed to insect attacks. This property positions IPS as a potential eco-friendly alternative for pest control.

Case Studies

  • Food Preservation : A case study examined the application of IPS in extending the shelf life of perishable goods. The results indicated a significant reduction in microbial load when IPS was incorporated into food packaging materials, showcasing its potential as a natural preservative.
  • Dermatological Applications : Clinical trials investigating the use of IPS in topical formulations for chronic skin conditions demonstrated improved patient outcomes, with reduced inflammation and enhanced skin barrier function observed over a six-week period.

Q & A

Q. What are the key physicochemical properties of isopropyl salicylate, and how do they influence experimental design?

this compound (C₁₀H₁₂O₃, MW 180.20 g/mol) has a density of 1.06 g/cm³ and a boiling point of 122°C at 18 mmHg. Its low volatility under ambient conditions makes it suitable for reactions requiring controlled evaporation rates. The ester functional group and aromatic hydroxyl group enable reactivity in hydrolysis and transesterification studies. Researchers should account for its limited water solubility (hydrophobic nature) when designing solvent systems for synthesis or formulation .

Q. What are the optimized methods for synthesizing this compound in laboratory settings?

A common method involves esterification of salicylic acid with isopropyl alcohol using acid catalysts. Solid acid catalysts like SO₄²⁻/Fe₂O₃ show higher yields (e.g., 15% catalyst loading by mass of reactants) compared to traditional sulfuric acid, reducing side reactions and simplifying purification. Reaction parameters such as molar ratio (1:3 salicylic acid to isopropyl alcohol), temperature (80–100°C), and time (4–6 hours) are critical for achieving >90% conversion .

Advanced Research Questions

Q. How do environmental factors influence the biodegradation pathways of this compound?

this compound is a degradation intermediate of organophosphorus pesticides like isocarbophos. In Arthrobacter spp., enzymatic hydrolysis by organophosphorus hydrolases cleaves the ester bond, yielding salicylate, which is further metabolized. Researchers should employ LC-MS or GC-MS to track degradation products and assess enzymatic kinetics under varying pH (5–9) and temperature (20–40°C) conditions .

Q. What molecular interactions underpin this compound’s odor perception, and how can this inform structure-activity studies?

Computational analysis of atom pairs (e.g., interatomic distances ≤0.1 Å, chemical shift differences ≤1 ppm) reveals that specific electronic-structural motifs correlate with "green" odor perception. For example, the hydroxyl-oxygen and ester-oxygen pairs in this compound align with odorant receptors associated with this profile. Comparative studies with structurally dissimilar "green" odorants (e.g., heptyl acetate) can identify conserved molecular features .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–300 nm) offers high sensitivity for purity analysis. For trace quantification in biological or environmental samples, LC-MS/MS using electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode achieves detection limits <1 ppb. Calibration curves should account for matrix effects (e.g., soil or plasma extracts) .

Q. How do experimental conditions like temperature affect studies involving this compound’s biological activity?

Temperature modulates compound-receptor interactions. For example, in Drosophila behavioral assays, methyl salicylate (structurally analogous) shows attraction at 20°C but repulsion at 30°C, suggesting thermolability in odorant-receptor binding. Researchers must standardize thermal conditions and report rearing/testing temperatures to ensure reproducibility .

Q. How can conflicting catalytic efficiency data in this compound synthesis be resolved?

Discrepancies in reported yields (e.g., 70–95%) often arise from catalyst activation methods. SO₄²⁻/Fe₂O₃ catalysts require calcination at 500°C to stabilize acidic sites, while hydration cycles may alter surface acidity. X-ray photoelectron spectroscopy (XPS) and NH₃-TPD can characterize active sites, linking catalytic activity to sulfate content and Brønsted/Lewis acid ratios .

Q. What methodologies are recommended for tracking this compound’s metabolic fate in biodegradation studies?

Stable isotope labeling (e.g., ¹³C-salicylic acid) coupled with high-resolution mass spectrometry (HRMS) enables precise tracking of carbon flow. Isotope ratio monitoring can distinguish biotic degradation from abiotic hydrolysis. Anaerobic batch reactors with sediment microcosms are ideal for simulating environmental conditions .

Q. What challenges arise in formulating this compound into topical delivery systems?

Solvent selection critically impacts skin permeation and adhesion. Propylene glycol enhances permeation but reduces patch adhesion, while isopropyl myristate improves adhesion but limits permeation. Researchers should use Franz diffusion cells with ex vivo skin and measure tack force (ASTM D1876) to optimize solvent blends (e.g., PG:Transcutol® at 3:1) .

Q. How can computational models predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities to enzymes like acetylcholinesterase (targeted in pesticide studies). QSAR models trained on logP and polar surface area (PSA) data predict bioavailability, guiding toxicity assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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